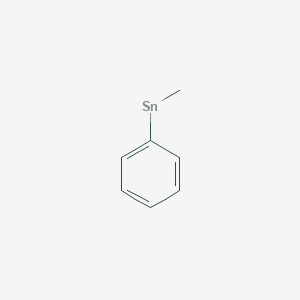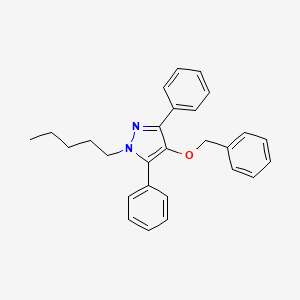
4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a benzyloxy group, a pentyl chain, and two phenyl groups attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Attachment of the pentyl chain: The pentyl chain can be introduced through an alkylation reaction, where a pentyl halide reacts with a suitable nucleophile on the pyrazole ring.
Addition of phenyl groups: The phenyl groups can be introduced through various methods, including Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrazole ring can be reduced under suitable conditions to form a dihydropyrazole derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
科学的研究の応用
4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and phenyl rings can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the pyrazole ring and pentyl chain.
1-Phenyl-3,5-diphenylpyrazole: Similar pyrazole core with phenyl groups but lacks the benzyloxy and pentyl substituents.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains the benzyloxy group but has a different core structure.
Uniqueness
4-(Benzyloxy)-1-pentyl-3,5-diphenyl-1H-pyrazole is unique due to the combination of its pyrazole core, benzyloxy group, pentyl chain, and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
CAS番号 |
60627-97-6 |
|---|---|
分子式 |
C27H28N2O |
分子量 |
396.5 g/mol |
IUPAC名 |
1-pentyl-3,5-diphenyl-4-phenylmethoxypyrazole |
InChI |
InChI=1S/C27H28N2O/c1-2-3-13-20-29-26(24-18-11-6-12-19-24)27(30-21-22-14-7-4-8-15-22)25(28-29)23-16-9-5-10-17-23/h4-12,14-19H,2-3,13,20-21H2,1H3 |
InChIキー |
DSLLTQMTQLRGKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
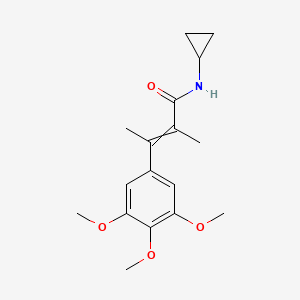
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
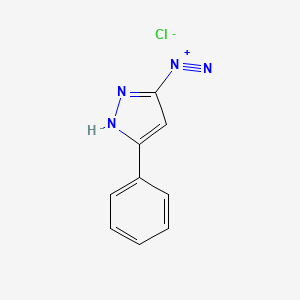
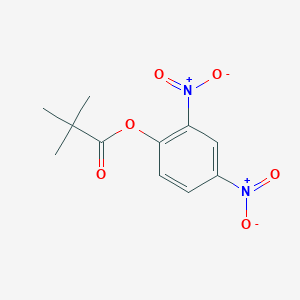
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)

